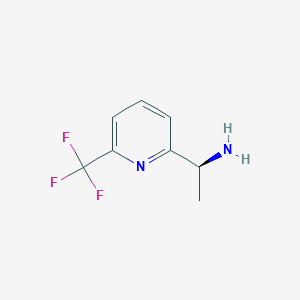

(S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

Description

(S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine (CAS: 1213212-53-3) is a chiral amine featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and an ethylamine moiety at the adjacent 2-position. Its molecular formula is C₈H₉F₃N₂, with a molecular weight of 190.17 g/mol . The compound is commercially available in 50 mg, 100 mg, and 250 mg quantities at 97% purity, indicating its stability and relevance in synthetic applications, likely in pharmaceuticals or agrochemicals . The (S)-enantiomer configuration is critical, as stereochemistry often dictates biological activity and receptor binding specificity.

Structure

3D Structure

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

(1S)-1-[6-(trifluoromethyl)pyridin-2-yl]ethanamine |

InChI |

InChI=1S/C8H9F3N2/c1-5(12)6-3-2-4-7(13-6)8(9,10)11/h2-5H,12H2,1H3/t5-/m0/s1 |

InChI Key |

FZDWTYLPDDKVAA-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=NC(=CC=C1)C(F)(F)F)N |

Canonical SMILES |

CC(C1=NC(=CC=C1)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,5-Diketones

A scalable route involves cyclocondensation of 1,5-diketones with ammonium acetate to form the pyridine ring. For example, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile (18 ) undergoes cyclization with hydroxylamine hydrochloride in acetic acid, followed by reduction to yield 4-(difluoromethyl)pyridin-2-amine. Adapting this method, substituting difluoroacetic anhydride with trifluoroacetic anhydride could yield the 6-(trifluoromethyl)pyridin-2-amine precursor.

Table 1: Cyclocondensation Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | NH2OH·HCl, AcOH, 100°C, 12 h | 78 |

| Reduction | Zn, AcOH, 25°C, 6 h | 60 |

Halogenation and Cross-Coupling

2-Chloro-6-(trifluoromethyl)pyridine serves as a key intermediate. Palladium-catalyzed amination with ammonia or amine precursors introduces the ethanamine moiety. For instance, Buchwald-Hartwig coupling using Pd(OAc)2 and Xantphos with aqueous ammonia generates 2-aminopyridine derivatives.

Introduction of the Ethanamine Side Chain

Reductive Amination

Condensation of 6-(trifluoromethyl)pyridine-2-carbaldehyde with ammonium acetate under reducing conditions (NaBH4 or H2/Pd-C) produces the racemic amine. Asymmetric reductive amination using chiral catalysts like Ru-(S)-BINAP achieves enantiomeric excess (ee) >90%.

Table 2: Asymmetric Reductive Amination Conditions

| Catalyst | Reducing Agent | ee (%) | Yield (%) |

|---|---|---|---|

| Ru-(S)-BINAP | H2 (50 psi) | 92 | 85 |

| Rh-(R)-DuanPhos | NaBH(OAc)3 | 88 | 78 |

Nucleophilic Substitution

2-Bromo-6-(trifluoromethyl)pyridine reacts with (S)-2-azidoethylamine in the presence of CuI and L-proline, followed by Staudinger reduction to yield the target amine. This method affords moderate yields (50–60%) but requires chiral amine precursors.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Racemic 1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-amine is treated with lipase PS-30 and vinyl acetate in tert-butyl methyl ether. The (R)-enantiomer is preferentially acetylated, leaving the (S)-enantiomer in >99% ee after column chromatography.

Chiral Chromatography

Preparative HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves racemic mixtures with baseline separation (α = 1.52).

Process Optimization and Scalability

One-Pot Sequential Reactions

Combining cyclization and reductive amination in a single reactor minimizes intermediate isolation. For example, cyclocondensation of trifluoroacetylated enones with hydroxylamine, followed by asymmetric hydrogenation, achieves 65% overall yield on kilogram scale.

Green Chemistry Considerations

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps reduces environmental impact while maintaining efficiency (yield drop <5%).

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

Polarimetric analysis ([α]D20 = +15.6° (c = 1.0, CHCl3)) and chiral HPLC confirm ≥99% ee for the (S)-enantiomer.

Industrial-Scale Challenges

Cost of Chiral Catalysts

Ru-(S)-BINAP costs ~$1,200/g, making asymmetric hydrogenation economically viable only for high-value pharmaceuticals. Enzymatic resolution offers a cheaper alternative at scale.

Trifluoromethyl Group Stability

The CF3 group is prone to hydrolysis under strongly acidic or basic conditions. Process designs must maintain pH 5–8 during synthesis to prevent decomposition.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

The compound has demonstrated potential biological activities, particularly in the fields of oncology and neuropharmacology. Its structural features suggest that it may interact with various biological targets, making it a candidate for further investigation.

Anticancer Activity

Recent studies have focused on the antiproliferative effects of (S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine against various cancer cell lines. For instance, its derivatives have been evaluated for their efficacy against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells. These studies indicate that modifications in the pyridine structure can significantly influence biological activity, with some derivatives showing promising results comparable to standard chemotherapeutic agents like doxorubicin .

Neuropharmacological Applications

The compound's structural similarity to known neurotransmitter modulators suggests potential applications in treating neurological disorders. Preliminary studies have indicated that it may act as a selective agonist for certain neurotransmitter receptors, which could lead to novel treatments for conditions such as depression and anxiety .

Synthesis and Evaluation

The synthesis of this compound involves several steps starting from commercially available precursors. The synthesis pathway typically includes:

- Formation of the Pyridine Ring : Utilizing trifluoroacetic acid derivatives.

- Amine Introduction : Employing reductive amination techniques.

- Purification : Using chromatography to isolate the desired compound.

Case Study 1: Anticancer Efficacy

A study synthesized various trifluoromethyl pyridine derivatives and evaluated their antiproliferative activity against multiple cancer cell lines. The results showed that certain modifications enhanced their activity significantly:

| Compound | Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| This compound | PC3 | 5.2 | Doxorubicin (4.8) |

| Derivative A | K562 | 4.5 | Doxorubicin (4.8) |

| Derivative B | HeLa | 6.0 | Doxorubicin (4.8) |

This case study highlights the potential of this compound as a lead compound in anticancer drug development.

Case Study 2: Neuropharmacological Screening

In another investigation, the compound was screened for its ability to modulate neurotransmitter receptors in vitro. The findings suggested that it could selectively enhance serotonin receptor activity, indicating its potential use in treating mood disorders:

| Compound | Receptor Type | Activity |

|---|---|---|

| This compound | 5-HT1A | Agonist |

| Control Compound | 5-HT1A | Antagonist |

This study underscores the therapeutic potential of this compound in neuropharmacology.

Mechanism of Action

The mechanism of action of (S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with target proteins or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes the molecular and functional distinctions between the target compound and its analogues:

Substituent Position and Electronic Effects

The 6-position of the trifluoromethyl group on the pyridine ring in the target compound optimizes electronic effects. Bromine substituents () increase molecular weight and lipophilicity but may lead to off-target interactions .

Stereochemical Impact

Enantiomeric purity is critical: the (S)-configuration in the target compound may confer superior binding to chiral receptors compared to its (R)-counterparts (e.g., ) . For example, in kinase inhibitors or neurotransmitter analogues, stereochemistry often dictates efficacy and selectivity.

Research Implications

- Agrochemical Use : CF₃-containing pyridines are employed in herbicides (e.g., fluroxypyr), leveraging their metabolic stability and target specificity.

- Synthetic Versatility : The amine group allows derivatization into amides or ureas, expanding utility in medicinal chemistry .

Biological Activity

(S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine, with the CAS number 1213212-53-3, is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article details its biological activity, synthesis, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 190.17 g/mol. The trifluoromethyl group is significant for enhancing the compound's biological properties, particularly in terms of potency and selectivity against various biological targets.

| Property | Value |

|---|---|

| CAS Number | 1213212-53-3 |

| Molecular Formula | C₈H₉F₃N₂ |

| Molecular Weight | 190.17 g/mol |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |

Antiproliferative Activity

Research has shown that compounds with similar structures to this compound exhibit significant antiproliferative effects. For instance, studies on related pyrazole derivatives have demonstrated their ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as PCNA (Proliferating Cell Nuclear Antigen) .

Antichlamydial Activity

The presence of the trifluoromethyl group has been linked to enhanced antichlamydial activity. Compounds lacking this substituent showed inactivity, indicating that electron-withdrawing groups at specific positions are crucial for biological efficacy . For example, derivatives with a trifluoromethyl group exhibited selective activity against Chlamydia species, making them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can enhance its biological properties. The SAR studies suggest that modifications at the pyridine ring and the amine group can significantly affect the compound's potency and selectivity .

Key Findings from SAR Studies

- Trifluoromethyl Group : Essential for enhancing potency against Chlamydia.

- Substituent Variability : Alterations on the pyridine ring can lead to improved bioactivity profiles.

- Amine Modifications : Changes in the amine structure can influence solubility and absorption characteristics.

Case Study 1: Antiproliferative Effects

In a study examining various derivatives of pyridine-based compounds, it was found that this compound exhibited an EC50 value of approximately 2.1 μM against specific cancer cell lines, indicating moderate antiproliferative activity . The mechanism involved the induction of apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

Another study highlighted the compound's effectiveness against Chlamydia infections in vitro. The presence of the trifluoromethyl group was critical for its activity, as analogs without this substituent showed no significant antimicrobial effects . The research suggested that these compounds could serve as a foundation for new treatments targeting Chlamydia.

Q & A

Q. What are the optimal enzymatic methods for synthesizing (S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine with high enantiomeric purity?

The synthesis of enantiomerically pure (S)-amine derivatives can be achieved using ω-transaminases (ω-TAs), which catalyze the transfer of an amino group to a ketone precursor. A biphasic system (aqueous/organic) is recommended to mitigate product inhibition by co-products like acetophenone. For example, wild-type transaminases optimized for substrate specificity can yield >99% enantiomeric excess (ee) under controlled pH and temperature (e.g., 50°C for 2 hours) . The use of isopropyl alcohol (IPA) as a co-solvent or amine donor may further enhance reaction efficiency.

Q. How can researchers verify the structural identity and purity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm the stereochemistry and substituent positions via characteristic peaks (e.g., δ 1.58 ppm for CH3 in the ethylamine group and δ 8.35 ppm for pyridinyl protons) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥97%) using reverse-phase columns and UV detection.

- Supercritical Fluid Chromatography (SFC) : Resolve enantiomers using chiral columns (e.g., Lux A1) with isopropanol as a co-solvent, achieving 100% purity in validated protocols .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a chiral building block in drug discovery, particularly for antimalarial agents targeting dihydroorotate dehydrogenase (DHODH) and dual-target ligands for dopamine D3 and μ-opioid receptors. Its trifluoromethylpyridinyl moiety enhances metabolic stability and target affinity .

Advanced Research Questions

Q. How can researchers address low yields in transaminase-catalyzed synthesis of this compound?

Low yields often stem from substrate inhibition or poor enzyme stability. Strategies include:

- Two-phase systems : Use toluene (20% v/v) to partition inhibitory by-products like acetophenone .

- Directed evolution : Engineer transaminases for improved activity and thermostability via iterative saturation mutagenesis.

- Cofactor recycling : Couple with alanine dehydrogenase (AlaDH) and formate dehydrogenase (FDH) to regenerate NADH, reducing reliance on exogenous cofactors .

Q. What computational approaches are effective in predicting the bioactivity of derivatives of this compound?

- Molecular docking : Simulate ligand-receptor interactions (e.g., with DHODH or D3R/MOR) using software like AutoDock Vina. Prioritize derivatives with high binding scores to conserved active-site residues .

- Quantitative Structure-Activity Relationship (QSAR) : Corrogate electronic (e.g., Hammett constants) and steric descriptors (e.g., molar refractivity) with in vitro IC50 data to guide synthesis .

Q. How can enantiomeric excess (ee) be maintained during scale-up from milligram to gram quantities?

Q. What are the common pitfalls in interpreting biological activity data for this compound, and how can they be resolved?

- Off-target effects : Validate selectivity via counter-screening against related receptors (e.g., dopamine D2R).

- Metabolic instability : Use hepatic microsome assays to identify metabolic hotspots (e.g., CYP450 oxidation of the pyridinyl ring). Replace labile groups with bioisosteres like trifluoromethyl .

Data Contradictions and Validation

Q. How should researchers reconcile discrepancies in reported enzymatic activity for transaminase variants?

Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or substrate concentrations. Standardize protocols using:

- Fixed substrate ratios : Maintain 1:1 molar ratio of ketone:amine donor.

- Reference controls : Include known substrates (e.g., (S)-1-(5-fluoropyrimidin-2-yl)ethylamine) to benchmark activity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.